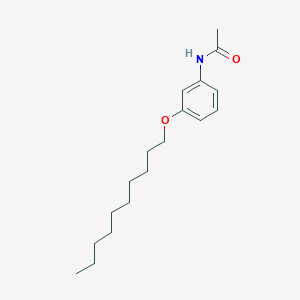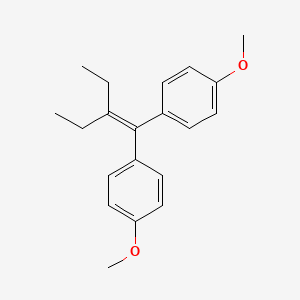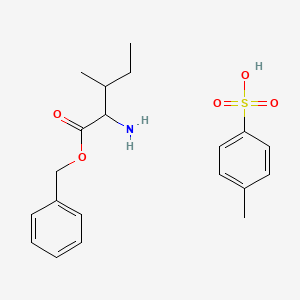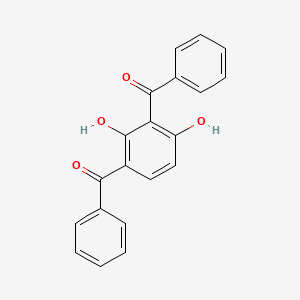
(3-Amino-7-(2-chloroethoxy)benzofuran-2-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Amino-7-(2-chloroethoxy)benzofuran-2-yl)(phenyl)methanone is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of an amino group, a chloroethoxy group, and a phenylmethanone moiety attached to a benzofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-7-(2-chloroethoxy)benzofuran-2-yl)(phenyl)methanone typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors such as 2-hydroxybenzaldehyde and ethyl bromoacetate under basic conditions.
Introduction of Amino Group: The amino group can be introduced via nitration followed by reduction. For example, nitration of the benzofuran ring followed by catalytic hydrogenation can yield the amino derivative.
Attachment of Chloroethoxy Group: The chloroethoxy group can be introduced through nucleophilic substitution reactions. For instance, reacting the amino-benzofuran derivative with 2-chloroethanol in the presence of a base can yield the desired product.
Formation of Phenylmethanone Moiety: The phenylmethanone moiety can be introduced through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the chloroethoxy group to an ethoxy group.
Substitution: The chloroethoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol or ethoxy derivatives.
Substitution: Formation of substituted derivatives with various nucleophiles.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in the study of enzyme inhibition and protein interactions.
Medicine:
- Explored as a potential drug candidate for various therapeutic applications.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of specialty chemicals and materials.
- Employed in the synthesis of dyes, pigments, and other industrial products.
Mecanismo De Acción
The mechanism of action of (3-Amino-7-(2-chloroethoxy)benzofuran-2-yl)(phenyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects can be mediated through pathways involving inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparación Con Compuestos Similares
(3-Amino-7-(2-bromoethoxy)benzofuran-2-yl)(phenyl)methanone: Similar structure with a bromoethoxy group instead of a chloroethoxy group.
(3-Amino-7-(2-methoxyethoxy)benzofuran-2-yl)(phenyl)methanone: Similar structure with a methoxyethoxy group instead of a chloroethoxy group.
(3-Amino-7-(2-ethoxy)benzofuran-2-yl)(phenyl)methanone: Similar structure with an ethoxy group instead of a chloroethoxy group.
Uniqueness:
- The presence of the chloroethoxy group in (3-Amino-7-(2-chloroethoxy)benzofuran-2-yl)(phenyl)methanone imparts unique reactivity and potential biological activity compared to its analogs.
- The combination of the amino group, chloroethoxy group, and phenylmethanone moiety in the benzofuran ring makes this compound distinct in terms of its chemical and physical properties.
Propiedades
Número CAS |
882865-27-2 |
|---|---|
Fórmula molecular |
C17H14ClNO3 |
Peso molecular |
315.7 g/mol |
Nombre IUPAC |
[3-amino-7-(2-chloroethoxy)-1-benzofuran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C17H14ClNO3/c18-9-10-21-13-8-4-7-12-14(19)17(22-16(12)13)15(20)11-5-2-1-3-6-11/h1-8H,9-10,19H2 |
Clave InChI |
FJPYFFATSUVWJT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C(=CC=C3)OCCCl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-[4-(dimethylamino)phenyl]-1-(1-naphthyl)-2-propen-1-one](/img/structure/B11954472.png)


![4-Oxo-4-(4-phenoxyanilino)-2-{[2-(3-toluidino)ethyl]amino}butanoic acid](/img/structure/B11954494.png)



![2,2-diphenyl-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11954525.png)

![2-{(Z)-[(2,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B11954528.png)




